2-(4-Propyl-piperazin-1-yl)-quinoline
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Overview
Description
2-(4-Propyl-piperazin-1-yl)-quinoline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propyl-piperazin-1-yl)-quinoline typically involves the reaction of quinoline derivatives with 4-propylpiperazine. One common method includes the nucleophilic substitution reaction where a halogenated quinoline reacts with 4-propylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propyl-piperazin-1-yl)-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
2-(4-Propyl-piperazin-1-yl)-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly as a histamine H3 receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Propyl-piperazin-1-yl)-quinoline involves its interaction with specific molecular targets. As a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system. This interaction can affect various neurotransmitter systems, including acetylcholine, dopamine, noradrenaline, and serotonin .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Propyl-piperazin-1-yl)oxazolo[4,5-c]pyridine
- 2-(4-Propyl-piperazin-1-yl)thiazolo[4,5-c]pyridine
- 2-(4-Propyl-piperazin-1-yl)oxazolo[5,4-c]pyridine
- 2-(4-Propyl-piperazin-1-yl)thiazolo[5,4-c]pyridine
Uniqueness
2-(4-Propyl-piperazin-1-yl)-quinoline is unique due to its specific quinoline structure combined with the 4-propylpiperazine moiety. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C15H19N3/c1-2-17-9-11-18(12-10-17)15-8-7-13-5-3-4-6-14(13)16-15/h3-8H,2,9-12H2,1H3 |
InChI Key |
HEWVIFVVKWCRML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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